molecular formula C25H25N5O5S B11682354 N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11682354
M. Wt: 507.6 g/mol
InChI Key: MZVLGIYNXWNTBS-WGOQTCKBSA-N
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Description

N'-[(1E)-1-(Furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-thioacetohydrazide derivative characterized by:

  • A furan-2-yl ethylidene hydrazone moiety.
  • A 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole core with a sulfanyl group at position 2.
  • An acetohydrazide linker.

This compound’s structure has been confirmed via spectroscopic methods (IR, NMR) and single-crystal X-ray diffraction, ensuring the (E)-configuration of the hydrazone group . Its design integrates pharmacophoric elements (triazole, trimethoxyphenyl, and hydrazone) associated with anticancer and antimicrobial activities.

Properties

Molecular Formula

C25H25N5O5S

Molecular Weight

507.6 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H25N5O5S/c1-16(19-11-8-12-35-19)26-27-22(31)15-36-25-29-28-24(30(25)18-9-6-5-7-10-18)17-13-20(32-2)23(34-4)21(14-17)33-3/h5-14H,15H2,1-4H3,(H,27,31)/b26-16+

InChI Key

MZVLGIYNXWNTBS-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=CO4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CO4

Origin of Product

United States

Biological Activity

N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structural features, including a furan ring and a triazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C23H21N5O2SC_{23}H_{21}N_{5}O_{2}S, with a molecular weight of 431.5 g/mol. The presence of the furan and triazole rings suggests interesting electronic properties that may facilitate interactions with biological targets.

Property Value
Molecular FormulaC23H21N5O2SC_{23}H_{21}N_{5}O_{2}S
Molecular Weight431.5 g/mol
IUPAC NameThis compound

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The unique combination of furan and triazole rings may enhance binding affinity to these targets, leading to inhibition or activation of various biological pathways. Molecular docking studies are crucial for understanding these interactions and optimizing therapeutic potential.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar compounds within the triazole class. For instance, compounds containing triazole rings have demonstrated significant activity against a variety of pathogens. The hydrazide functional group in this compound may contribute to this activity by enhancing membrane permeability or interfering with metabolic pathways in microorganisms.

Anticancer Activity

Preliminary investigations suggest that derivatives of triazoles exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that certain triazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitotic arrest. The specific effects of this compound on cancer cells remain to be explored comprehensively.

Study 1: Antimicrobial Evaluation

In a recent study evaluating various triazole derivatives for antimicrobial activity, this compound was tested against several bacterial strains. The compound exhibited moderate inhibitory effects comparable to standard antibiotics such as ciprofloxacin.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Triazole-Thioacetohydrazides

Key structural analogs differ in substituents on the triazole ring, hydrazone moiety, or aromatic groups. Representative examples include:

Compound ID Triazole Substituents Hydrazone Moiety Key Properties Reference
Target Compound 4-phenyl, 5-(3,4,5-trimethoxyphenyl) (E)-furan-2-yl ethylidene High molecular weight (trimethoxyphenyl enhances lipophilicity)
Compound 13 4-(4-methylphenyl), 5-(4-methoxyphenyl) (E)-furan-2-yl ethylidene Lower steric bulk due to methyl/methoxy groups; mp not reported
Compound 9 4-phenyl, 5-(2-(phenylamino)ethyl) 4-methylbenzylidene mp 189–190°C; moderate anticancer activity
Compound 5 5-(nitrophenyl)furan-2-yl (E)-[5-(4-nitrophenyl)furan-2-yl]methylidene mp 248–249°C; electron-withdrawing nitro group affects reactivity
Compound 15 5-(4-chlorophenyl), 4-(4-methylphenyl) (E)-(3-fluorophenyl)methylidene Halogen substituents may improve metabolic stability
Key Observations:
  • Triazole Substituents : The 3,4,5-trimethoxyphenyl group in the target compound enhances π-π stacking and interactions with hydrophobic pockets in biological targets compared to simpler phenyl or chlorophenyl groups .

Pharmacological and Physical Properties

Anticancer Activity:
  • Trimethoxyphenyl Derivatives : The 3,4,5-trimethoxy motif is linked to tubulin inhibition (e.g., combretastatin analogs), suggesting potent antiproliferative effects for the target compound .
  • Compound 9 : Exhibited moderate activity against cancer spheroids (IC₅₀ ~10 µM), while the target compound’s trimethoxyphenyl group may enhance potency.
Physical Properties:
  • Melting Points : Electron-withdrawing groups (e.g., nitro in ) increase mp (>240°C), whereas alkyl groups (e.g., methyl in ) lower mp. The target compound’s mp is expected to exceed 200°C due to its rigid, planar structure.
  • Solubility : The furan and trimethoxyphenyl groups may improve solubility in polar aprotic solvents compared to purely aromatic analogs.

Computational and Crystallographic Insights

  • Single-Crystal X-ray : Confirmed (E)-configuration in hydrazone analogs (e.g., ), critical for maintaining bioactivity.
  • Quantum Studies : Hydrazone derivatives exhibit distinct electronic profiles; the furan ring in the target compound may enhance charge transfer interactions .

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